4-Iodo-2-(methylamino)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(methylamino)benzoic acid typically involves the iodination of 2-(methylamino)benzoic acid. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an appropriate solvent, such as acetic acid, at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-(methylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups.
Scientific Research Applications
4-Iodo-2-(methylamino)benzoic acid has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methylamino)benzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
2-(Methylamino)benzoic Acid: Lacks the iodine atom, resulting in different reactivity and applications.
4-Bromo-2-(methylamino)benzoic Acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and coupling efficiency.
4-Chloro-2-(methylamino)benzoic Acid:
Uniqueness: 4-Iodo-2-(methylamino)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromine or chlorine analogs .
Properties
IUPAC Name |
4-iodo-2-(methylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELOMGMAXRELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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